1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromopentyl side chain and hydroxyanthracene core, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione can be compared with similar compounds such as:
1-Amino-2-((5-chloropentyl)oxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a chlorine atom instead of bromine.
1-Amino-2-((5-iodopentyl)oxy)-4-hydroxyanthracene-9,10-dione: Contains an iodine atom, leading to different reactivity and properties.
1-Amino-2-((5-fluoropentyl)oxy)-4-hydroxyanthracene-9,10-dione: Fluorine substitution affects the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
60568-83-4 |
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Molecular Formula |
C19H18BrNO4 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-amino-2-(5-bromopentoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18BrNO4/c20-8-4-1-5-9-25-14-10-13(22)15-16(17(14)21)19(24)12-7-3-2-6-11(12)18(15)23/h2-3,6-7,10,22H,1,4-5,8-9,21H2 |
InChI Key |
FHAYRHUEEDYLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCBr)N |
Origin of Product |
United States |
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